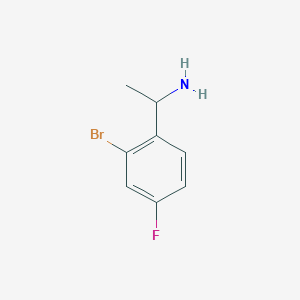

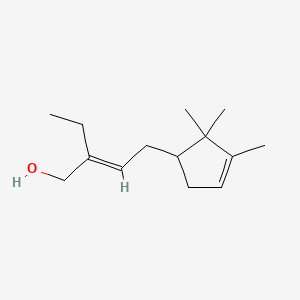

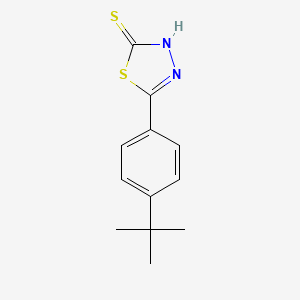

![molecular formula C8H7N3O2 B6590460 Methyl imidazo[1,2-a]pyrimidine-6-carboxylate CAS No. 1083196-24-0](/img/structure/B6590460.png)

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate

Overview

Description

“Methyl imidazo[1,2-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 136117-69-6 . It is a solid substance at ambient temperature .

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through different chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

“Methyl imidazo[1,2-a]pyrimidine-6-carboxylate” is a solid substance at ambient temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Formation and Uses in Synthetic Chemistry

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate is a core structure in the synthesis of heterocyclic compounds. It has significant implications in the formation of imidazo[1,2-a]pyrimidines and related compounds, highlighting its importance in synthetic organic chemistry. The synthetic pathways for these compounds have evolved, showcasing the versatility of this scaffold in synthesizing molecules with potential biological activities. Secondary applications include its use in corrosion inhibition, underscoring its utility beyond biological contexts (Kobak & Akkurt, 2022).

Biological and Medicinal Applications

Imidazo[1,2-a]pyrimidine derivatives exhibit a broad spectrum of biological and medicinal applications. This scaffold is utilized in the development of biologically significant pyrimidine appended optical sensors. Such derivatives are not only employed as exquisite sensing materials due to their ability to form coordination and hydrogen bonds but also have a range of biological and medicinal applications, including potential therapeutic uses (Jindal & Kaur, 2021).

Contribution to Synthetic Biology

Research on unnatural base pairs for synthetic biology has also highlighted the potential of imidazo[1,2-a]pyrimidine derivatives. These studies demonstrate the importance of shape complementarity and stacking ability, alongside hydrogen-bonding patterns for unnatural base pairs, contributing significantly to the development of synthetic biology tools and methodologies (Saito-Tarashima & Minakawa, 2018).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, closely related to Methyl imidazo[1,2-a]pyrimidine-6-carboxylate, is an important class of heterocyclic nucleus providing various bioactive molecules. This includes kinase inhibitors like ponatinib, showcasing the resurgence of interest in exploring new derivatives for therapeutic applications in medicine (Garrido et al., 2021).

Insights into Organic Synthesis and Catalysis

The heterocyclic N-oxide derivatives, synthesized from imidazole and related compounds, underline the significant role these structures play in organic synthesis, catalysis, and drug applications. These compounds are vital in areas including metal complexes formation, asymmetric catalysis, and medicinal applications, demonstrating the wide-ranging utility of imidazo[1,2-a]pyrimidine derivatives in advanced chemistry and drug development (Li et al., 2019).

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new synthetic strategies and drug development for this class of compounds is a promising area of research .

Mechanism of Action

Target of Action

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate is a derivative of imidazo[1,2-a]pyridine , a class of compounds known for their wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) , suggesting that they may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis . These interactions can lead to changes in the target’s function, potentially inhibiting the growth and replication of pathogenic organisms .

Biochemical Pathways

Given the anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Pharmacokinetics

Imidazo[1,2-a]pyridine analogues have been reported to exhibit good microsomal stability , which may contribute to their bioavailability and therapeutic efficacy.

Result of Action

Given the anti-tb activity of imidazo[1,2-a]pyridine analogues , these compounds may inhibit the growth and replication of Mycobacterium tuberculosis, leading to the death of these bacteria.

properties

IUPAC Name |

methyl imidazo[1,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-7(12)6-4-10-8-9-2-3-11(8)5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVKCJJXFHSBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=CN=C2N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669923 | |

| Record name | Methyl imidazo[1,2-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl imidazo[1,2-a]pyrimidine-6-carboxylate | |

CAS RN |

944906-58-5 | |

| Record name | Methyl imidazo[1,2-a]pyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

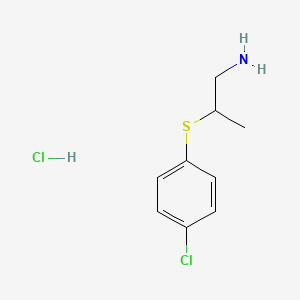

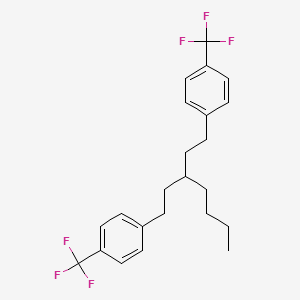

![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)

![N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine](/img/structure/B6590394.png)

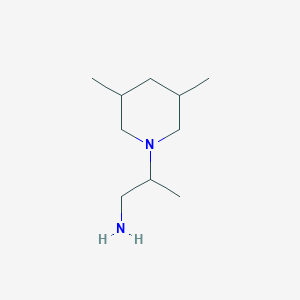

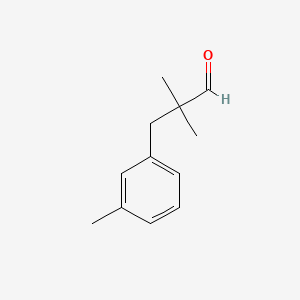

![1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B6590467.png)

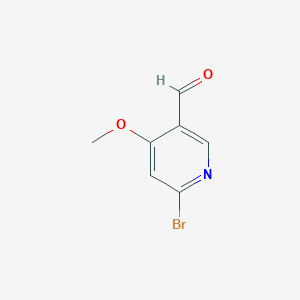

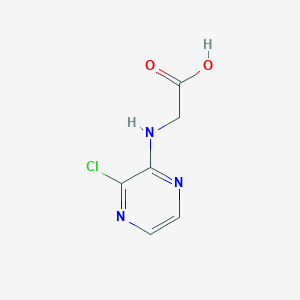

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)

![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)